N,N-Dimethyl-N'-ethylethylenediamine can be prepared through the reaction of nickel salts, bidentate amines, and sodium nitrite in an ethanolic solution [1]. While not as widely used as some other diamines, it finds application as a building block in organic synthesis, particularly for the creation of more complex molecules [2].
N,N-Dimethyl-N'-ethylethylenediamine - PubChem, National Institutes of Health.
N,N-Dimethyl-N′-ethylethylenediamine 98 123-83-1: - Sigma-Aldrich.
N,N-Dimethyl-N'-ethylethylenediamine possesses a linear structure with two methyl groups (CH3) attached to the first nitrogen atom (N) and an ethyl group (CH2CH3) linked to the second nitrogen atom. The two nitrogen atoms are connected by a two-carbon chain (ethylenediamine). This structure provides the molecule with two primary amine functionalities (NH2).
Due to the presence of the two primary amine groups, N,N-Dimethyl-N'-ethylethylenediamine can participate in various reactions typical of amines. These include:
The specific conditions and reagents used will determine the exact products of these reactions.
N,N-Dimethyl-N'-ethylethylenediamine (DMED) is a colorless liquid organic compound with the chemical formula C₆H₁₆N₂. It can be synthesized through various methods, including the reaction of a bidentate amine, nickel(II) salt, and sodium nitrite in an ethanol solution [].
DMED serves as a versatile ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. These complexes exhibit diverse properties and applications in various fields of chemical research, including:
While DMED itself is not widely used in medicinal chemistry, its derivatives have been explored for potential applications due to their ability to interact with biological molecules. For instance, research has been conducted on the development of DMED-based compounds for:
Flammable;Corrosive